molecular formula C18H20ClN3O4S B2788228 N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1448037-54-4

N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2788228
CAS No.: 1448037-54-4
M. Wt: 409.89
InChI Key: KYEWUMLHSAZQFP-UHFFFAOYSA-N
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Description

N-(4-((4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide (CAS 1448037-54-4) is an organic compound with a complex molecular structure, characterized by an acetamide group, a sulfonyl group, and a piperidine ring bearing a 3-chloropyridinyl function . This specific combination of functional groups indicates a high potential for biological activity and selectivity . The compound is likely to function as an active pharmaceutical ingredient (API) or an intermediate in the synthesis of crop protection agents or pharmaceuticals . Its molecular design is aimed at strong binding to specific biological targets, such as enzymes or receptors, which may result in high efficacy and a favorable safety profile compared to simpler analogs . The presence of the chlorine atom and the sulfonamide group often contributes to enhanced stability and bioavailability . With a molecular formula of C18H20ClN3O4S and a molecular weight of 409.89 g/mol, this compound is a valuable building block in medicinal chemistry research . This product is intended for non-human research and is not for therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

N-[4-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S/c1-13(23)21-14-4-6-16(7-5-14)27(24,25)22-11-8-15(9-12-22)26-18-17(19)3-2-10-20-18/h2-7,10,15H,8-9,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEWUMLHSAZQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific information on the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects. Once the targets are identified, it will be possible to map out the biochemical pathways involved.

Result of Action

The molecular and cellular effects of the compound’s action are dependent on its mode of action and the biochemical pathways it affects. Without specific information on these aspects, it is difficult to describe the exact results of the compound’s action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperidine/Piperazine Substituents

Key Compounds:

N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35)

  • Structural Difference : Replaces the 3-chloropyridinyloxy-piperidine with a 4-methylpiperazine.
  • Activity : Demonstrates analgesic efficacy comparable to paracetamol, suggesting sulfonamide-linked piperazines enhance central nervous system (CNS) activity .
  • Implication : Methylpiperazine may improve solubility but reduce target selectivity compared to the chloropyridine group.

N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37) Structural Difference: Features an unsubstituted piperazine instead of the chloropyridinyloxy-piperidine. Activity: Exhibits anti-hypernociceptive effects in inflammatory pain models, highlighting the role of sulfonamide-piperazine scaffolds in modulating inflammatory pathways .

Table 1: Pharmacological Comparison of Piperidine/Piperazine Derivatives
Compound Substituent on Piperidine/Piperazine Key Activity Potential Advantage/Disadvantage
Target Compound 3-Chloropyridin-2-yloxy Under investigation Enhanced lipophilicity and target binding
Compound 35 4-Methylpiperazine Analgesic (paracetamol-level) Improved solubility, reduced specificity
Compound 37 Piperazine Anti-hypernociceptive Broader anti-inflammatory application

Analogues with Varying Heterocyclic Moieties

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

  • Structural Difference : Replaces sulfonyl with sulfanyl and substitutes phenyl with 4-methylpyridin-2-yl.
  • Implication : Sulfanyl groups may reduce metabolic stability compared to sulfonyl bridges. The methylpyridine could alter pharmacokinetics .

N-Isopropyl-2-(3-(4-(4-(Pyridin-4-yl)piperidin-1-yl)pyrimidin-2-yl)phenoxy)acetamide Structural Difference: Incorporates a pyrimidine-pyridinylpiperidine system instead of chloropyridinyloxy-piperidine. Implication: Pyrimidine rings are common in kinase inhibitors; this substitution may shift activity toward kinase modulation .

Analogues with Simplified or Bulky Substituents

N-[4-(Piperidin-1-ylsulfonyl)phenyl]acetamide (CAS 5702-82-9) Structural Difference: Lacks the chloropyridinyloxy group on piperidine.

N-[4-({4-[5-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide

  • Structural Difference : Substitutes chloropyridine with a benzodioxolyl-pyrazole group.
  • Implication : The benzodioxole moiety could enhance π-π stacking interactions, favoring binding to aromatic-rich targets (e.g., serotonin receptors) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide, and what reaction conditions are critical for high yields?

  • Methodology : The synthesis typically involves multi-step reactions. A common approach includes:

Intermediate preparation : Reacting 3-chloropyridin-2-ol with piperidine derivatives to form the (3-chloropyridin-2-yl)oxy-piperidine intermediate.

Sulfonylation : Introducing the sulfonyl group using sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

Acetamide coupling : Reacting the sulfonated intermediate with 4-aminophenylacetamide using coupling agents like EDC/HOBt in DMF .

  • Critical conditions : Temperature control during sulfonylation (<10°C), inert atmosphere (N₂/Ar), and stoichiometric precision to avoid side products.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Analytical workflow :

NMR spectroscopy : ¹H/¹³C NMR to confirm the integration of aromatic protons (δ 7.2–8.1 ppm) and sulfonyl/acetamide groups (δ 2.1–3.5 ppm) .

Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 438.08) and fragmentation patterns .

HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed activity) be systematically resolved?

  • Approach :

Assay standardization : Compare protocols for variations in buffer pH, incubation time, or enzyme isoforms (e.g., kinase vs. phosphatase).

Structural analogs : Test derivatives (e.g., replacing 3-chloropyridinyl with 4-methylpyridinyl) to isolate substituent effects .

Molecular docking : Perform in silico simulations to identify binding site conflicts (e.g., steric hindrance from the sulfonyl group) .

  • Example : A study found discrepancies in IC₅₀ values (1–10 µM) for kinase inhibition; adjusting ATP concentration (1 mM vs. 0.1 mM) resolved variability .

Q. What experimental designs are optimal for assessing structure-activity relationships (SAR) of this compound?

  • SAR strategy :

Variable substituents : Synthesize analogs with modified pyridinyl (e.g., 3-fluoro, 3-bromo) or piperidinyl groups (e.g., N-methylated).

Biological testing : Screen against a panel of 50+ targets (kinases, GPCRs) to map selectivity .

  • Table : Key substituent effects
SubstituentActivity Trend (IC₅₀)Target Selectivity
3-Cl-pyridinyl0.8 µM (Kinase A)High (Kinase A/B)
3-F-pyridinyl2.5 µM (Kinase A)Moderate
4-CH₃-piperidinylInactiveN/A

Q. How can crystal structure data inform the optimization of this compound’s solubility and stability?

  • Crystallography insights :

  • H-bond networks : The sulfonyl group forms H-bonds with water, suggesting polar modifications (e.g., PEGylation) to enhance solubility .
  • Thermal stability : TGA/DSC data show decomposition >200°C, supporting lyophilization for long-term storage .

Q. What strategies mitigate low reaction yields during scale-up synthesis?

  • Process optimization :

Continuous flow reactors : Improve mixing efficiency for sulfonylation (yield increase from 60% to 85%) .

Catalyst screening : Switch from HOBt to DMAP for acetamide coupling (reduces reaction time by 50%) .

Byproduct analysis : Use LC-MS to identify and suppress dimerization via temperature modulation .

Q. How can researchers evaluate the compound’s stability under physiological conditions (pH, temperature)?

  • Stability protocol :

pH profiling : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC.

Degradation products : Major degradation at pH >7 involves sulfonyl group hydrolysis (identified via LC-MS/MS) .

  • Table : Stability profile
ConditionHalf-life (h)Major Degradant
pH 7.4, 37°C12Desulfonated analog
pH 2.0, 37°C48Intact compound

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